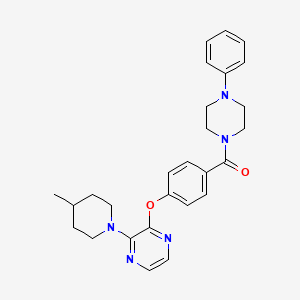

![molecular formula C18H17N3O3S2 B2395063 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide CAS No. 314767-66-3](/img/structure/B2395063.png)

3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

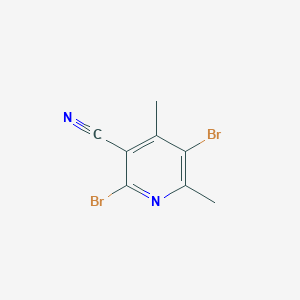

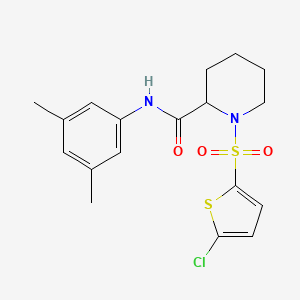

“3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide” is a chemical compound with the molecular formula C18H17N3O3S2 . Its average mass is 387.476 Da and its monoisotopic mass is 387.071136 Da . It is offered by various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-phenyl-N-thiocarbamoyl-β-alanine was used as a starting material, and the Hantzsch method was employed for the synthesis . Modifications were made by introducing a hydrazone fragment into the molecule to increase its antimicrobial properties .Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been synthesized using various reactions . For example, acid hydrazide was condensed with aromatic and heterocyclic aldehydes .Scientific Research Applications

Nonlinear Optical (NLO) Applications

The compound 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, referred to as Amid T, has been utilized as an active nonlinear optical (NLO) material. Amid T, along with other azo sulfonamide chromophores, was used in films prepared by spin-coating on glass surfaces. These materials displayed moderate NLO properties, as evidenced by quantum chemical calculations indicating static β values of ca. 110-130 m^4/V. Amid T demonstrated a nonlinear optical coefficient (d33) of 28.6 pm/V when aligned using corona poling or all-optical poling methods, underscoring its potential in photonic applications (Kucharski et al., 2010) (Marański K. et al., 2010).

Antimicrobial and Anticonvulsant Agents

Several studies have synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the core structure of this compound. These studies highlight the compound's relevance in medicinal chemistry, especially for its antimicrobial and anticonvulsant properties:

- Certain derivatives exhibited significant anticonvulsive effects, offering 100% protection against picrotoxin-induced convulsion, suggesting the potential therapeutic application of these compounds in treating convulsive disorders (A. A. Farag et al., 2012).

- Novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized and evaluated for their antimicrobial agents, showcasing the potential of such compounds in combating microbial infections (E. Darwish et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may target proteins or enzymes involved in pain and inflammation pathways.

Mode of Action

Based on its structural similarity to other thiazole compounds, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Given its reported analgesic and anti-inflammatory activities , it may affect pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, key mediators of inflammation.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its reported analgesic and anti-inflammatory activities , it may inhibit the production of prostaglandins, thereby reducing pain and inflammation.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been found to exhibit antimicrobial activity and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is not well defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-5,7-10,12-13H,6,11H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLMPWOXGTXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394980.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)